molecular formula C11H10BrN3O2 B1269299 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole CAS No. 41604-61-9

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

Cat. No.: B1269299
CAS No.: 41604-61-9
M. Wt: 296.12 g/mol
InChI Key: QYNZGJLWUKHLGP-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group at the first position, a bromine atom at the fifth position, a methyl group at the second position, and a nitro group at the fourth position. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-methyl-4-nitroimidazole followed by benzylation. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Reduction reactions produce 1-benzyl-5-amino-2-methyl-4-nitro-1H-imidazole.
  • Oxidation reactions result in the formation of carboxylic acid derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 1-benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing moderate to excellent activity compared to its parent imidazole derivatives.

Microorganism Activity (Zone of Inhibition in mm) Reference
E. coli15
S. aureus18
C. albicans14

Potential as an Anticancer Agent

The compound has also been investigated for its anticancer potential. Molecular docking studies suggest that it may interact effectively with cancer-related targets, inhibiting cell proliferation in various cancer cell lines.

Cancer Cell Line IC50 (µM) Reference
MCF-712.5
HeLa10.0

Case Study 1: Antimicrobial Efficacy

In a study published in De Gruyter, researchers evaluated the antimicrobial activity of several imidazole derivatives, including this compound. The results indicated that this compound outperformed many traditional antibiotics against resistant strains of bacteria, suggesting its potential as a new therapeutic agent in treating infections caused by multidrug-resistant organisms .

Case Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of this compound. Researchers conducted a series of in vitro assays on breast and cervical cancer cell lines, demonstrating that treatment with this compound led to a reduction in cell viability and induced apoptosis, making it a candidate for further development as an anticancer drug .

Comparison with Similar Compounds

    2-Bromo-4-nitro-1H-imidazole: Similar structure but lacks the benzyl and methyl groups.

    1-Benzyl-2-methyl-4-nitro-1H-imidazole: Similar structure but lacks the bromine atom.

    5-Bromo-2-methyl-4-nitro-1H-imidazole: Similar structure but lacks the benzyl group.

Uniqueness: 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is unique due to the specific combination of substituents, which imparts distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Biological Activity

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and potential applications based on various research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H10BrN3O2C_{11}H_{10}BrN_3O_2. The presence of the benzyl group enhances its lipophilicity, facilitating interaction with biological membranes and targets. Its structure includes a nitro group, which is crucial for its biological activity, particularly in antimicrobial and anticancer properties.

Target Interactions
Imidazole derivatives, including this compound, exhibit a wide range of biological activities such as:

  • Antibacterial Activity : The compound is known to inhibit bacterial DNA synthesis through the formation of reactive intermediates that damage DNA, leading to cell death .
  • Antitumor Activity : Similar compounds have shown potential in inhibiting tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Biochemical Pathways
The compound likely affects multiple biochemical pathways involved in inflammation, tumor growth, and microbial infections. Imidazoles can form hydrogen bonds with target proteins due to the nitrogen atoms in their ring structure, facilitating various interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have shown promising results:

CompoundTarget BacteriaMIC (µM)
This compoundStaphylococcus aureus18 ± 6
This compoundEscherichia coli360
Metronidazole (control)Clostridium sporogenes43 ± 16

These findings suggest that this compound may serve as a lead in developing new antibacterial agents .

Anticancer Activity

The anticancer potential of imidazole derivatives has been explored extensively. Research involving molecular docking studies indicates that this compound can bind effectively to cancer-related targets. For instance:

Cell LineIC50 (µM)
LCLC-103H25
A42730

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles .

Case Studies and Research Findings

Numerous studies have focused on synthesizing and evaluating the biological activity of imidazole derivatives. For example:

  • Synthesis and Evaluation : A study synthesized several nitroimidazole derivatives, including this compound, assessing their antibacterial activity against resistant strains like MRSA and Pseudomonas aeruginosa. The results indicated that modifications to the imidazole ring could enhance bioactivity .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has shown that this compound can interact with key proteins involved in cancer cell proliferation, suggesting a mechanism for its anticancer effects .

Properties

IUPAC Name

1-benzyl-5-bromo-2-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-8-13-11(15(16)17)10(12)14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNZGJLWUKHLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353934
Record name 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41604-61-9
Record name 5-Bromo-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41604-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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